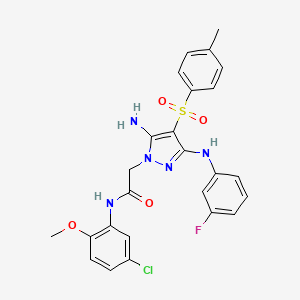

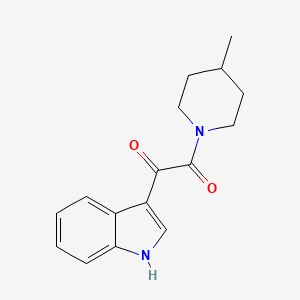

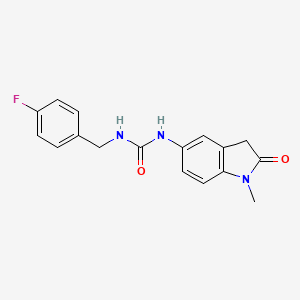

![molecular formula C16H17N5O3S2 B2572867 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 905765-28-8](/img/structure/B2572867.png)

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield was reported to be 71%, with a melting point of 188–190°C .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The compound has been assigned a distorted square pyramidal geometry .Chemical Reactions Analysis

The compound is involved in the synthesis of triazole-linked-thiopene conjugates for use as a biomimetic model for studies of metal detoxification and oxidative stress involving metallothionein .Physical And Chemical Properties Analysis

The compound has a molecular weight of 175.25 . It is a solid with a melting point of 74-78 °C .Applications De Recherche Scientifique

Antimicrobial Activity

The thiazole ring is known for its antimicrobial properties . Compounds featuring this ring can be potent against a variety of microbial strains. The subject compound could be explored for its efficacy against bacteria and fungi, potentially leading to new antimicrobial drugs.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities . This compound could be investigated for its potential to inhibit the growth of cancer cells, offering a new avenue for cancer treatment research.

Anti-inflammatory Activity

Compounds with a 1,2,4-triazole core have demonstrated anti-inflammatory properties . The compound could be useful in the development of new anti-inflammatory medications, which could help in treating chronic inflammatory diseases.

Antiviral Activity

The 1,2,4-triazole moiety is associated with antiviral activity . Research into this compound could contribute to the creation of novel antiviral agents, particularly important in the face of emerging viral diseases.

Neuroprotective Properties

Thiazoles are also known for their role in neuroprotection . The compound could be studied for its potential in protecting neuronal cells, which might be beneficial in treating neurodegenerative disorders.

Enzyme Inhibition

The structure of the compound suggests it could act as an enzyme inhibitor . It could be particularly effective against enzymes like 5-lipoxygenase (5-LOX), which are targets for treating asthma and allergies.

Mécanisme D'action

Thiophene derivatives

Thiophene is a five-membered aromatic ring with one sulfur atom. Compounds containing a thiophene ring have been found to possess various biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .

Triazole derivatives

Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms. Triazoles have been found to exhibit a wide range of biological activities including antifungal, antibacterial, and antitumor activities .

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S2/c1-23-10-5-6-11(12(8-10)24-2)18-14(22)9-26-16-20-19-15(21(16)17)13-4-3-7-25-13/h3-8H,9,17H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTQTDHTECNRIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

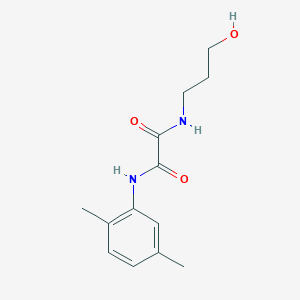

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2572787.png)

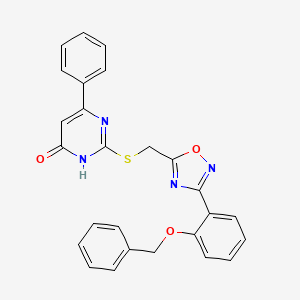

![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)

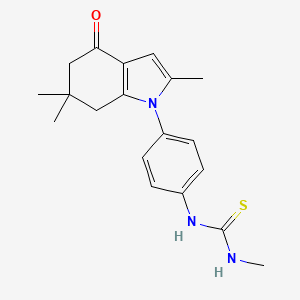

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)

![7-(tert-butyl)-3-(4-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2572804.png)